![molecular formula C14H21BO4 B1611955 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 936250-15-6](/img/structure/B1611955.png)
2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Overview
Description
2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane, also known as MMD, is a boron-containing compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Molecular Interaction Studies
The synthesis of various boronic acid derivatives, including those structurally similar to 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane, has been pivotal in understanding their inhibitory activity against specific enzymes such as serine proteases. Notably, these compounds exhibit intriguing coordination behavior in both solid states and solution, offering insights into their potential biochemical applications (Spencer et al., 2002).
Advanced Polymer Synthesis
In polymer science, the precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization demonstrates the utility of boronic ester derivatives in creating polymers with narrow molecular weight distribution and significant regioregularity. This method highlights the role of boronic esters in facilitating controlled polymerization processes, leading to materials with defined structural and electronic properties (Yokozawa et al., 2011).
Energy Storage and Electrochemistry
Research on phenyl tris-2-methoxydiethoxy silane as an additive to electrolytes in lithium-ion batteries underscores the importance of boronic esters in enhancing the performance and safety of energy storage systems. These compounds contribute to the suppression of co-intercalation phenomena and the formation of protective layers on electrode surfaces, thereby improving battery efficiency and longevity (Xia et al., 2008).
Novel Material Development for Sensing Applications
The development of new materials for sensing applications, such as the synthesis of 4-substituted pyrene derivatives for H2O2 detection in living cells, showcases the versatility of boronic esters in creating sensitive and selective probes. These materials' fluorescent properties offer promising tools for biological and chemical sensing, with potential implications for medical diagnostics and environmental monitoring (Nie et al., 2020).
Electrochemical Properties of Organoboron Compounds
The electrochemical study of sulfur-containing organoboron compounds reveals the β-effect of organoborate, showcasing the lower oxidation potentials of these materials compared to their organoborane counterparts. This research paves the way for the development of novel electrochemical sensors and catalysts based on boronic ester derivatives, offering enhanced selectivity and efficiency in various chemical reactions (Tanigawa et al., 2016).
properties
IUPAC Name |
2-[4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-6-8-12(9-7-11)17-10-16-5/h6-9H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTQPLRLWRNVJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592128 | |
Record name | 2-[4-(Methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |
CAS RN |
936250-15-6 | |
Record name | 2-[4-(Methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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